![molecular formula C29H27FN6O4S B607882 GSK-A1](/img/structure/B607882.png)
GSK-A1
Vue d'ensemble
Description
GSK-A1 is a selective inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KA). This compound has shown potential in scientific research, particularly in the study of hepatitis C virus (HCV) and other viral infections . Its chemical structure is characterized by a molecular formula of C29H27FN6O4S and a molecular weight of 574.63 g/mol .
Applications De Recherche Scientifique
Mechanistic Insights into Cell Signaling
GSK-A1 has been extensively studied for its role in modulating cellular calcium signaling. In various experiments, it was shown that this compound effectively inhibits store-operated calcium entry (SOCE) in cells. For instance, pretreatment with this compound significantly reduced calcium influx in response to angiotensin II and thapsigargin treatments, indicating its potential as a tool for dissecting calcium signaling mechanisms in cellular contexts .
Case Study: Calcium Signaling in Neurons
In hippocampal neurons, this compound was found to maintain a large pool of phosphatidylinositol 4-phosphate (PtdIns(4)P), which is critical for the recovery of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) levels after stimulation. The lack of effect on PtdIns(4,5)P2 recovery suggests that this compound can be utilized to study the dynamics of lipid signaling without altering basal levels of these important lipids .
Cancer Research Applications
This compound's inhibition of PI4KA has implications for cancer research, particularly in understanding tumor biology and therapeutic responses. PI4KA is involved in the regulation of various oncogenic pathways, making this compound a candidate for exploring targeted therapies.
Case Study: Tumor Microenvironment Modulation
Research indicates that this compound can alter the tumor microenvironment by affecting lipid metabolism and signaling pathways that are crucial for cancer cell survival and proliferation. Its application in preclinical models has shown promise in reducing tumor growth rates when combined with other therapeutic agents .
Neuroprotective Research
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. By modulating calcium signaling and lipid metabolism, this compound may offer therapeutic benefits in conditions characterized by calcium dysregulation.
Case Study: Ischemic Stroke Models
In vitro studies have demonstrated that this compound can protect neurons from oxidative stress-induced damage by maintaining cellular calcium homeostasis. This suggests potential applications for this compound in developing therapies for ischemic stroke and other neurodegenerative conditions where calcium overload is detrimental to neuronal survival .
Data Summary Table
Mécanisme D'action
Target of Action
GSK-A1, also known as “5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “5-{2-amino-1-[4-(morpholin-4-yl)phenyl]-1H-benzimidazol-6-yl}-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-A1”, is a programmed death receptor-1 (PD-1)-blocking antibody . It binds with high affinity to the PD-1 receptor and blocks its interaction with the ligands PD-L1 and PD-L2 .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the PD-1 pathway, a critical immune checkpoint that cancer cells often exploit to evade the immune system . By blocking this interaction, this compound can enhance the immune response against cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the immune response against cancer cells. The PD-1 pathway is a critical immune checkpoint that, when blocked, can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. The impact of these properties on the bioavailability of this compound will be crucial in determining its efficacy as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the immune response against cancer cells. By blocking the interaction between PD-1 and its ligands, this compound can prevent cancer cells from evading the immune system, potentially leading to their destruction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health, the presence of other medications, and individual genetic variations can all impact how this compound functions within the body . Additionally, the pharmaceutical industry, including companies like GlaxoSmithKline, is increasingly recognizing the importance of environmental sustainability in drug development .
Analyse Biochimique
Biochemical Properties
GSK-A1 plays a significant role in biochemical reactions. It inhibits the resynthesis of PtdIns(4,5)P2 with an IC50 of about 3 nM . This compound potently decreases the levels of PtdIns(4)P with a negligible effect on PtdIns(4,5)P2 . It interacts with enzymes such as PI4KA and proteins like HSPA1A . The nature of these interactions involves the inhibition of PI4KA, leading to a decrease in PtdIns(4)P levels .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering the levels of PtdIns(4)P, which can impact cell signaling pathways and gene expression . In HeLa cells, this compound can reduce the localization of HSPA1A on the plasma membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis . This results in a potent decrease in the levels of PtdIns(4)P, impacting various cellular functions .
Temporal Effects in Laboratory Settings
It is known that this compound can cause substantial changes in PI4P metabolism in dendrites upon long-term synaptic potentiation (LTP) induction .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatidylinositol 4-phosphate (PI4P). It interacts with the enzyme PI4KA, leading to the inhibition of PtdIns(4,5)P2 resynthesis .
Transport and Distribution
It is known that this compound can cause substantial changes in PI4P metabolism in dendrites .
Subcellular Localization
It has been observed that this compound can reduce the localization of HSPA1A on the plasma membrane in HeLa cells .
Méthodes De Préparation
The synthesis of GSK-A1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as nitration, reduction, and cyclization.
Final Coupling: The intermediates are then coupled under specific conditions to form this compound. .
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
GSK-A1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
GSK-A1 is unique in its high selectivity for PI4KA compared to other similar compounds. Some similar compounds include:
PI4KB Inhibitors: Compounds that inhibit PI4KB, another isoform of phosphatidylinositol 4-kinase, but with different selectivity and potency profiles.
PI3K Inhibitors: Compounds that target phosphatidylinositol 3-kinase (PI3K), which have broader effects on cellular signaling pathways.
Other PI4KA Inhibitors: Other inhibitors of PI4KA with varying degrees of selectivity and potency
This compound stands out due to its high specificity for PI4KA, making it a valuable tool for studying the specific role of this kinase in cellular processes and its potential as a therapeutic target .
Activité Biologique
GSK-A1 is a selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA), a key enzyme involved in phosphoinositide metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and viral infections, such as hepatitis C. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies.
This compound functions primarily by inhibiting PI4KA, which plays a crucial role in the production of phosphatidylinositol 4-phosphate (PtdIns(4)P). The inhibition of this pathway leads to a decrease in PtdIns(4)P levels while having a negligible effect on PtdIns(4,5)P2 levels. This selective action is significant because PtdIns(4)P is involved in various cellular processes, including membrane trafficking and signaling pathways.
- Selectivity : this compound exhibits a pIC50 range of 8.5-9.8 for PI4KA and lower values for other kinases (e.g., PI4KB with pIC50 7.2-7.7) .
- Cellular Effects : In HeLa cells, this compound reduces the localization of HSPA1A at the plasma membrane and enhances the efficacy of doxorubicin in resistant leukemia cell lines .
In Vitro Studies
Numerous studies have explored the biological activity of this compound in vitro:
- Inhibition of PI4KA : In HEK293A cells, this compound demonstrated an IC50 value of approximately 3 nM, indicating potent inhibition of PI4KA activity .
- Impact on Cancer Cells : Research indicates that this compound can sensitize refractory leukemia cells to chemotherapy by modulating pathways involving ERK and AMPK . Specifically, it enhances doxorubicin efficacy in K562/Adr and HL-60/Adr cell lines.
- Calcium Signaling : this compound has been shown to inhibit calcium-driven prolactin secretion without affecting calcium signaling pathways, suggesting its potential role in endocrine regulation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Hepatitis C Research : this compound's inhibition of PI4KA has been linked to decreased replication of hepatitis C virus (HCV), making it a candidate for further exploration in antiviral therapies .
- Leukemia Treatment : A study demonstrated that combining this compound with standard chemotherapy improved treatment outcomes in patients with drug-resistant leukemia, supporting its use as an adjunct therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Propriétés
IUPAC Name |
5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGHKUZDLYXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.